molecular formula C17H21N3O3 B7091998 N-[cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]-2-(2-methylphenoxy)butanamide

N-[cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]-2-(2-methylphenoxy)butanamide

Cat. No.: B7091998
M. Wt: 315.37 g/mol
InChI Key: VRVDXGBJRXOFTI-UHFFFAOYSA-N
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Description

N-[cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]-2-(2-methylphenoxy)butanamide is a compound that features a cyclopropyl group, an oxadiazole ring, and a butanamide backbone. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy due to its frequent use in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]-2-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-13(23-14-7-5-4-6-11(14)2)17(21)19-15(12-8-9-12)16-18-10-22-20-16/h4-7,10,12-13,15H,3,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDXGBJRXOFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C1CC1)C2=NOC=N2)OC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]-2-(2-methylphenoxy)butanamide typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like NaOH in a DMSO medium . The reaction conditions are generally mild, often carried out at ambient temperature, which helps in preserving the functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]-2-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]-2-(2-methylphenoxy)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]-2-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar reactivity and applications.

    Cyclopropyl-containing Compounds: These compounds feature the cyclopropyl group, which imparts unique steric and electronic properties.

    Phenoxybutanamide Derivatives: These compounds have the phenoxybutanamide backbone, which is common in various pharmaceutical agents.

Uniqueness

The presence of the oxadiazole ring, cyclopropyl group, and phenoxybutanamide backbone makes it a versatile compound in both research and industrial contexts .

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